molecular formula C9H9N3O3 B2704451 methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2117371-21-6

methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B2704451
CAS No.: 2117371-21-6
M. Wt: 207.189
InChI Key: YXFKGQWIPIUEMK-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxy group at the 6-position and a carboxylate ester at the 3-position. This structural motif is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve appropriate solvents (e.g., ethanol, methanol) and controlled temperatures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the carboxylate ester at the 3-position enhances its potential as a bioactive molecule and provides opportunities for further functionalization and optimization in drug design .

Properties

IUPAC Name

methyl 6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-6-4-3-5-7(9(13)15-2)11-12-8(5)10-6/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFKGQWIPIUEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NNC(=C2C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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